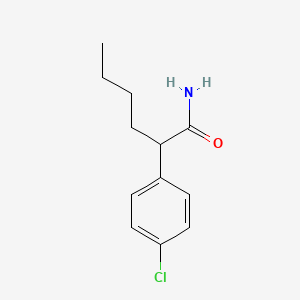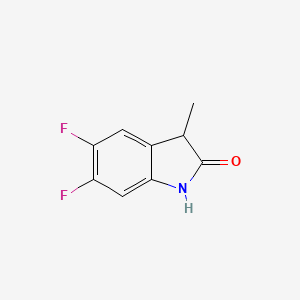
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl group and a cyclopropylaminomethyl moiety. Its molecular formula is C13H16ClN2O, and it has a molecular weight of 252.74 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide typically involves the reaction of 4-chlorobenzylamine with cyclopropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The process can be summarized as follows:
Formation of Intermediate: 4-chlorobenzylamine reacts with cyclopropylamine in the presence of a base to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar structure but lacks the cyclopropylaminomethyl group.
N-(4-Bromophenyl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(4-Methylphenyl)acetamide: Similar structure with a methyl group instead of chlorine
Uniqueness
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide is unique due to the presence of both the chloro and cyclopropylaminomethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications .
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-[[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C13H17ClN2O/c1-9(17)15-7-10-2-5-13(14)11(6-10)8-16-12-3-4-12/h2,5-6,12,16H,3-4,7-8H2,1H3,(H,15,17) |
InChI Key |
MAMWVRADCRUMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC(=C(C=C1)Cl)CNC2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8425722.png)





![(3-Oxo-3,4-dihydro-2h-benzo[1,4]oxazin-6-yl)-carbamic acid benzyl ester](/img/structure/B8425772.png)
![3-Methyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B8425777.png)




![Phosphonic acid, P-[[(1R)-2-hydroxy-1-methylethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B8425830.png)

